2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride
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Overview
Description
2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride is an organic compound with the molecular formula C9H11BrFN·HCl. This compound is known for its unique chemical structure, which includes a bromine and fluorine atom attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride typically involves the following steps:
Bromination: The starting material, 2-fluorophenylpropan-2-amine, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid or dichloromethane.
Hydrochloride Formation: The brominated product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted amines, thiols, or ethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The bromine and fluorine atoms play a crucial role in enhancing binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)propan-2-amine;hydrochloride
- 2-(4-Fluorophenyl)propan-2-amine;hydrochloride
- 4-Bromo-2-fluorobenzylamine
Uniqueness
2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution enhances its reactivity and binding properties compared to similar compounds with only one halogen atom .
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN.ClH/c1-9(2,12)7-4-3-6(10)5-8(7)11;/h3-5H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAJOHHJDKCVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Br)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2460749-55-5 |
Source
|
Record name | 2-(4-bromo-2-fluorophenyl)propan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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